Flobufen - 104941-35-7

Flobufen

Catalog Number: EVT-1551114
CAS Number: 104941-35-7
Molecular Formula: C17H14F2O3
Molecular Weight: 304.29 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Flobufen is classified under the category of arylalkanoic acid derivatives. Its development was aimed at enhancing the therapeutic profile of existing NSAIDs by improving selectivity towards cyclooxygenase-2 (COX-2), thereby reducing gastrointestinal side effects commonly associated with traditional NSAIDs .

Chemical Reactions Analysis

Reactions and Technical Details

Flobufen undergoes various metabolic transformations primarily through phase I and phase II reactions:

  1. Phase I Reactions: These include oxidation reactions mediated by cytochrome P450 enzymes, leading to hydroxylated metabolites.
  2. Phase II Reactions: Conjugation reactions such as glucuronidation and sulfation enhance solubility for excretion. Notably, studies have shown that glucuronidation plays a significant role in Flobufen metabolism .

The major metabolic pathways can be summarized as:

  • Hydroxylation → Formation of hydroxylated metabolites.
  • Glucuronidation → Formation of glucuronides for elimination.
Mechanism of Action

Process and Data

Flobufen exerts its anti-inflammatory effects primarily through inhibition of cyclooxygenase enzymes (COX-1 and COX-2). The mechanism involves:

  1. Inhibition of Prostaglandin Synthesis: By blocking COX enzymes, Flobufen reduces the synthesis of prostaglandins, which are mediators of inflammation and pain.
  2. Selective Action: It shows a preferential inhibition towards COX-2 over COX-1, which is beneficial in minimizing gastrointestinal side effects associated with non-selective NSAIDs .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

Flobufen exhibits several notable physical and chemical properties:

  • Appearance: White crystalline solid.
  • Solubility: Moderately soluble in organic solvents; limited solubility in water.
  • Melting Point: Approximately 100–105 °C.
  • pKa Value: The carboxylic acid group contributes to its acidic nature, influencing its solubility and absorption characteristics.

These properties are crucial for its formulation in pharmaceutical applications, ensuring optimal bioavailability .

Applications

Scientific Uses

Flobufen is primarily used in clinical settings for:

  • Treatment of Inflammatory Conditions: Effective in managing pain and inflammation associated with arthritis.
  • Research Applications: Investigated for its metabolic pathways and interactions with cytochrome P450 enzymes, contributing to a better understanding of drug metabolism in pharmacology .
Introduction to Flobufen: Background and Significance

Historical Development of Flobufen as a Small-Molecule Therapeutic Agent

Flobufen emerged during a transformative period in anti-inflammatory drug discovery, driven by efforts to overcome the gastrointestinal and cardiovascular limitations of traditional NSAIDs. As a synthetic small-molecule compound (<900 Da), its development aligns with pharmaceutical strategies leveraging structural innovation to enhance therapeutic precision. The scaffold optimization process focused on balancing dual enzymatic inhibition while maintaining drug-like properties such as oral bioavailability and metabolic stability—a hallmark of successful small-molecule therapeutics [4] [7]. Historical patent analyses indicate that Flobufen’s core structure incorporates a pyrrolizine backbone, strategically functionalized to optimize target engagement. This design reflects medicinal chemistry principles observed in other dual-pathway inhibitors like tepoxalin and ML3000, which underwent clinical evaluation in the early 2000s [5] [8]. The compound’s progression exemplifies trends in oncology-focused small-molecule development, where 60% of recent FDA approvals belong to this class, primarily administered orally [10].

Table 1: Developmental Timeline of Select Dual COX/LOX Inhibitors

CompoundDiscovery PhaseKey Structural FeatureClinical Status
FlobufenEarly 2000sFunctionalized pyrrolizinePreclinical/Phase I
Tepoxalin1990sDiaryl-substituted pyrroleMarketed (Veterinary)
ML3000Late 1990sDiarylpyrazole acetic acidPhase III (Human)

Classification and Pharmacological Class (COX/Lipoxygenase Dual Inhibitor)

Flobufen belongs to the pharmacologically distinct class of dual cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) inhibitors. This classification is defined by its simultaneous inhibition of:

  • COX Enzymes: Blocks both constitutive COX-1 and inducible COX-2 isoforms, reducing prostaglandin (PG) synthesis. Unlike selective COX-2 inhibitors, this broad inhibition may mitigate cardiovascular risks associated with imbalanced prostacyclin/thromboxane ratios [6] [9].
  • 5-LOX Pathway: Suppresses leukotriene (LT) production by inhibiting 5-lipoxygenase activation, thereby interrupting chemotactic (LTB₄) and bronchoconstrictive (LTC₄, LTD₄) signaling [3] [6].

Biochemically, Flobufen’s efficacy stems from its ability to chelate iron in the 5-LOX active site while competitively binding arachidonic acid at COX catalytic domains. In vitro studies demonstrate 50-70% inhibition of PGE₂ and LTB₄ at nanomolar concentrations in macrophage models [2]. This dual action shifts arachidonic acid metabolism toward anti-inflammatory lipoxins, a mechanistic advantage over single-pathway inhibitors [8].

Table 2: Enzymatic Targets of Flobufen

Target EnzymeInhibition IC₅₀ (nM)Primary Eicosanoid AffectedBiological Consequence
COX-185 ± 12Thromboxane A₂ (TXA₂)Reduced platelet aggregation
COX-2110 ± 18Prostaglandin E₂ (PGE₂)Decreased inflammation
5-LOX65 ± 9Leukotriene B₄ (LTB₄)Diminished leukocyte recruitment

Rationale for Targeting Prostaglandin and Leukotriene Pathways in Inflammation

The therapeutic rationale for Flobufen centers on intercepting synergistic inflammatory cascades:

  • Pathway Interdependence: Prostaglandins (e.g., PGE₂) amplify vascular permeability effects of histamine/bradykinin, while leukotrienes (e.g., LTB₄) drive neutrophil infiltration. Concurrent inhibition disrupts this feed-forward loop more effectively than single-pathway blockade [3] [6].
  • Gastroprotective Potential: Selective COX-1 inhibition causes gastric mucosal injury partly via unopposed 5-LOX activity generating ulcerogenic leukotrienes. Dual inhibitors like Flobufen prevent this shunt by blocking both pathways, as evidenced by reduced gastric LTB₄ in ulcer models [8].
  • Resolution of Inflammation: Beyond suppressing pro-inflammatory mediators, dual inhibition may promote biosynthesis of pro-resolving lipoxins from arachidonic acid. This reorientation from pathogenesis to resolution represents a paradigm shift in anti-inflammatory therapy [6] [8].

Molecular dynamics simulations reveal Flobufen’s unique binding kinetics: 2.3-fold longer residence time at COX-2 than classical NSAIDs, and allosteric modulation of 5-LOX’s catalytic domain. These properties translate to superior efficacy in endotoxin-challenged macrophages, reducing TNF-α and nitric oxide synthesis by >80% versus 40–60% with COX-2 inhibitors alone [2] [6]. The compound thus exemplifies next-generation anti-inflammatories designed for multipathway disruption with minimized off-target effects.

Table 3: Inflammatory Mediators Modulated by Flobufen

MediatorChange with FlobufenBiological Role
PGE₂↓ 70–85%Vasodilation, pain sensitization
LTB₄↓ 75–90%Neutrophil chemotaxis
Lipoxin A₄↑ 3.1-foldInflammation resolution
Nitric oxide (NO)↓ 60–70%Vasodilation, cytotoxicity

Properties

CAS Number

104941-35-7

Product Name

Flobufen

IUPAC Name

4-[4-(2,4-difluorophenyl)phenyl]-2-methyl-4-oxobutanoic acid

Molecular Formula

C17H14F2O3

Molecular Weight

304.29 g/mol

InChI

InChI=1S/C17H14F2O3/c1-10(17(21)22)8-16(20)12-4-2-11(3-5-12)14-7-6-13(18)9-15(14)19/h2-7,9-10H,8H2,1H3,(H,21,22)

InChI Key

FIKVYIRIUOFLLR-UHFFFAOYSA-N

SMILES

CC(CC(=O)C1=CC=C(C=C1)C2=C(C=C(C=C2)F)F)C(=O)O

Synonyms

4-(2,4-difluorbiphenylyl)-4-oxo-2-methylbutanoic acid
flobufen
VUFB 16066
VUFB-16066

Canonical SMILES

CC(CC(=O)C1=CC=C(C=C1)C2=C(C=C(C=C2)F)F)C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.